molecular formula C24H25FN6OS B2640896 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone CAS No. 1357718-96-7

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone

Cat. No.: B2640896
CAS No.: 1357718-96-7
M. Wt: 464.56
InChI Key: RKXKNSPILHOFOC-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone is a structurally complex small molecule featuring three key components:

  • A 4-(4-fluorophenyl)piperazine moiety: This fragment is widely utilized in medicinal chemistry due to its role in enhancing receptor binding affinity, particularly in neurotransmitter-targeting compounds .
  • An ethanone bridge: This linker connects the piperazine ring to a sulfur-containing group, a design strategy often employed to modulate pharmacokinetic properties such as solubility and metabolic stability .
  • A thioether-linked 1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxaline group: The triazoloquinoxaline heterocycle contributes to π-π stacking interactions in biological targets, while the isopropyl substituent may enhance lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6OS/c1-16(2)22-27-28-23-24(26-19-5-3-4-6-20(19)31(22)23)33-15-21(32)30-13-11-29(12-14-30)18-9-7-17(25)8-10-18/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKNSPILHOFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Triazoloquinoxaline Moiety: This step involves the cyclization of appropriate precursors to form the 1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxaline structure.

    Thioether Formation: The final step involves the coupling of the piperazine derivative with the triazoloquinoxaline moiety through a thioether linkage, typically using a thiol reagent and a suitable coupling agent under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially affecting the quinoxaline ring or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced quinoxaline derivatives or thioether cleavage products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperazine ring and a triazoloquinoxaline moiety. Its molecular formula is C20H25F2N5O4SC_{20}H_{25}F_{2}N_{5}O_{4}S with a molecular weight of approximately 469.5 g/mol. The unique combination of these functional groups contributes to its diverse pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds have been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. They induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors like Bcl-2 .
  • Cell Line Studies : Various derivatives have been tested against multiple cancer cell lines including melanoma (A375), breast cancer (MCF-7), and lung cancer (A549). Some derivatives showed higher efficacy than standard chemotherapeutics like Etoposide .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives containing the triazoloquinoxaline scaffold demonstrate activity against various bacterial strains and fungi . This broad-spectrum activity suggests potential applications in treating infections resistant to conventional antibiotics.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of compounds containing piperazine rings. These compounds may modulate neurotransmitter systems and show potential as treatments for neurological disorders such as depression and anxiety .

Study 1: Anticancer Efficacy

In a recent study published in RSC Advances, researchers evaluated a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their anticancer properties. Among them, one derivative significantly inhibited cell proliferation in melanoma cell lines and induced apoptosis through caspase activation .

Study 2: Antimicrobial Activity

A study focused on the antimicrobial properties of derivatives containing the piperazine moiety found that certain compounds exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several piperazine- and heterocycle-containing derivatives. Below is a comparative analysis:

Compound Name Key Substituents Biological Activity Synthesis Method Reference ID
Target Compound 4-(4-Fluorophenyl)piperazine, triazoloquinoxaline Not explicitly reported Likely involves thiol-bromoethanone coupling (analogous to )
2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene-thiazolylhydrazone Thiazole, hydrazone AChE inhibition (IC₅₀ = 12.3 μM) Condensation of hydrazine-carbothioamide with bromoethanone derivatives
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (e.g., compounds 7–19) Benzoyl groups Tyrosine kinase inhibition Amide coupling using benzoyl chlorides and HOBt/TBTU
1-(4-(Trifluoromethyl)phenyl)piperazine derivatives (e.g., MK47) Trifluoromethylphenyl, thiophene Not explicitly reported Carbodiimide-mediated coupling (HOBt, TBTU)

Key Differences and Implications

Heterocyclic Core: The triazoloquinoxaline group in the target compound distinguishes it from thiazole () or benzoyl-based analogs (). This heterocycle may confer unique binding interactions with biological targets, such as DNA topoisomerases or kinases, due to its planar aromatic system . In contrast, thiazole derivatives (e.g., ) prioritize hydrogen bonding via hydrazone linkages, critical for AChE inhibition.

The 4-fluorophenyl group on piperazine is a common pharmacophore in serotonin/dopamine receptor ligands, suggesting possible CNS activity .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols, including piperazine functionalization (), thioether formation (), and heterocycle assembly (). This contrasts with simpler amide couplings used for benzoyl-piperazine derivatives ().

Research Findings and Critical Analysis

Pharmacological Potential

  • The triazoloquinoxaline moiety may also intercalate DNA, warranting evaluation in anticancer screens .

Structural Insights

  • Piperazine Ring Conformation : discusses Cremer-Pople parameters for ring puckering, which could influence receptor binding. The 4-fluorophenyl group may enforce a chair conformation in the piperazine ring, optimizing interactions with hydrophobic binding pockets .

Biological Activity

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine moiety and a triazole-quinoxaline derivative. Its molecular formula is C21H24FN5SC_{21}H_{24}FN_5S, with a molecular weight of approximately 395.51 g/mol. The presence of the fluorophenyl group and the triazole ring suggests potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H24F N5 S
Molecular Weight395.51 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoxaline structures often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit bacterial growth effectively, with some studies reporting minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of our compound against these organisms remains to be fully elucidated but suggests a promising profile.

Anticancer Potential

The quinoxaline derivatives have been investigated for their anticancer properties due to their ability to interfere with DNA synthesis and repair mechanisms. Some related compounds have demonstrated cytotoxic effects in various cancer cell lines, indicating that the incorporation of the triazole moiety might enhance these effects through multiple pathways .

Neuropharmacological Effects

The piperazine ring is known for its activity on various neurotransmitter systems. Compounds with similar structures have shown potential as anxiolytics and antidepressants by modulating serotonin and dopamine receptors. Preliminary studies suggest that the compound may influence these pathways, warranting further investigation into its psychotropic effects .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of newly synthesized triazole derivatives. It was found that certain derivatives exhibited potent activity against resistant strains of bacteria, which could be relevant for our compound's development as an antibiotic .

Study 2: Anticancer Activity

In vitro studies conducted on quinoxaline derivatives revealed significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . The specific impact of our compound on cancer cell viability remains to be tested.

Study 3: Neuropharmacological Assessment

Research into piperazine-containing compounds has shown promising results in animal models for anxiety and depression treatments. The modulation of serotonin receptors was highlighted as a key mechanism . Future studies should focus on assessing the behavioral effects of our compound in similar models.

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